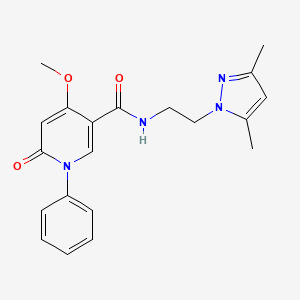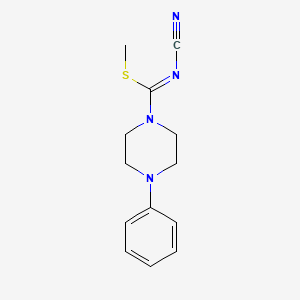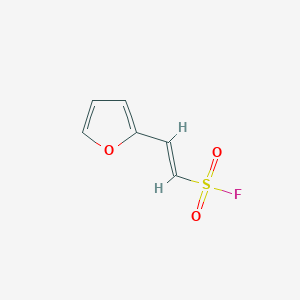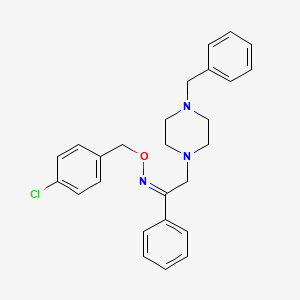![molecular formula C10H15N3O5S3 B2687146 N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide CAS No. 860610-44-2](/img/structure/B2687146.png)
N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4S/c13-11(14)9-3-1-2-4-10(9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.43. The melting point is reported to be between 227-229 degrees Celsius .Scientific Research Applications
Antibacterial and Antifungal Activities
Research into similar thiazine and thiazole derivatives has highlighted their potent antibacterial and antifungal properties. For example, the synthesis and study of novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives demonstrated significant antimicrobial activities against various bacteria and fungi, suggesting potential applications of thiazine derivatives in combating microbial infections (Kaplancıklı et al., 2004). Additionally, similar compounds, such as N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides, have shown significant in vitro antibacterial and antimycobacterial activity, emphasizing the potential of thiazine derivatives in antimicrobial therapy (Bonde & Gaikwad, 2004).
Anti-HIV-1 Activity
A series of N'-[2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides] demonstrated potential anti-HIV-1 activity, with certain compounds showing effective concentration values less than 20 μM. This highlights the potential use of thiazine derivatives in the development of new anti-HIV-1 agents, offering a new avenue for therapeutic intervention against this virus (Aslam et al., 2013).
Glycosidation Reagents
Thiazine derivatives, such as N'-Glycopyranosylsulfonohydrazides, have been utilized as glycosyl donors in the synthesis of O-glycosides, glycosyl azides, and oxazolines, showcasing their utility in chemical synthesis and the preparation of complex molecules. This application is crucial for developing new pharmaceuticals and studying carbohydrate-based biological processes (Gudmundsdottir & Nitz, 2008).
Neurological and Stroke Therapy
Investigations into compounds like N-acetylcysteine, which targets specific toxic lipids, have revealed the potential of thiazine derivatives in treating neurological conditions and improving outcomes following hemorrhagic stroke. This suggests that modifications of the thiazine backbone could lead to new therapeutic agents for neurological disorders (Karuppagounder et al., 2018).
Antimicrobial Agents
The development of formazans from thiadiazole derivatives as antimicrobial agents further underscores the versatility of thiazine and related compounds in generating new antimicrobials. These studies provide a foundation for the exploration of N'-[2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)acetyl]-2-thiophenesulfonohydrazide and its analogs in various therapeutic domains, including anti-infective treatments (Sah et al., 2014).
Safety and Hazards
The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N'-thiophen-2-ylsulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S3/c14-9(8-13-3-6-20(15,16)7-4-13)11-12-21(17,18)10-2-1-5-19-10/h1-2,5,12H,3-4,6-8H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCVLISLAZSZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)NNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2687064.png)

![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)



![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2687073.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)




![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)
